6'-O-p-Hydroxybenzoylcatalposide
Overview
Description
6’-O-p-Hydroxybenzoylcatalposide is a natural iridoid compound found in the leaves of Catalpa ovata G. Don . It has a molecular formula of C29H30O14 and a molecular weight of 602.6 g/mol . This compound is known for its various biological activities and has been the subject of numerous scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-O-p-Hydroxybenzoylcatalposide typically involves the extraction from natural sources, such as the leaves of Catalpa ovata . The extraction process includes drying the leaves, followed by solvent extraction using ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate the compound.
Industrial Production Methods
Industrial production of 6’-O-p-Hydroxybenzoylcatalposide follows similar extraction methods but on a larger scale. The leaves are harvested in bulk, dried, and processed using industrial-grade solvents and chromatography equipment to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
6’-O-p-Hydroxybenzoylcatalposide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6’-O-p-Hydroxybenzoylcatalposide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6’-O-p-Hydroxybenzoylcatalposide involves its interaction with various molecular targets and pathways. It is known to modulate oxidative stress pathways by scavenging free radicals and enhancing antioxidant enzyme activities . Additionally, it may inhibit inflammatory pathways by downregulating pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
6’-O-p-Hydroxybenzoylcatalposide can be compared with other iridoid compounds such as:
Catalpol: Another iridoid glycoside with similar antioxidant and anti-inflammatory properties.
Aucubin: Known for its hepatoprotective and anti-inflammatory effects.
Geniposide: Exhibits anti-inflammatory and neuroprotective activities.
The uniqueness of 6’-O-p-Hydroxybenzoylcatalposide lies in its specific structural features and the combination of biological activities it exhibits .
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1S,2S,4S,5S,6R,10S)-5-(4-hydroxybenzoyl)oxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methyl 4-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30O14/c30-12-29-19-17(23(24(29)43-29)41-26(37)14-3-7-16(32)8-4-14)9-10-38-27(19)42-28-22(35)21(34)20(33)18(40-28)11-39-25(36)13-1-5-15(31)6-2-13/h1-10,17-24,27-28,30-35H,11-12H2/t17-,18-,19-,20-,21+,22-,23+,24+,27+,28+,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTYXFQSLOFTCY-SKVSVBPGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(C2C1C(C3C2(O3)CO)OC(=O)C4=CC=C(C=C4)O)OC5C(C(C(C(O5)COC(=O)C6=CC=C(C=C6)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CO[C@H]([C@H]2[C@@H]1[C@@H]([C@H]3[C@@]2(O3)CO)OC(=O)C4=CC=C(C=C4)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C6=CC=C(C=C6)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 6'-O-p-Hydroxybenzoylcatalposide?
A1: While the provided research abstract [] confirms the discovery and structural elucidation of this compound, it doesn't explicitly state the molecular formula, weight, or comprehensive spectroscopic data. The study mentions that the structure was determined using "extensive spectroscopic studies and syntheses." To obtain detailed information on these aspects, a deeper exploration of the full research paper is recommended.
Q2: Beyond its discovery and structural characterization, are there any reported studies on the biological activity or potential applications of this compound?
A2: The provided abstract [] primarily focuses on the isolation and structural elucidation of this novel compound. It does not delve into any biological activity assessments, potential applications, or further investigations into its properties.
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